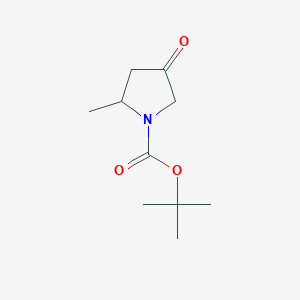

tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBMDHUKQONVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593284 | |

| Record name | tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362706-25-0 | |

| Record name | tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate, a valuable chiral intermediate in pharmaceutical development. This document details a plausible synthetic pathway, experimental protocols, and a thorough analysis of its spectroscopic characterization.

Synthesis

The synthesis of this compound can be achieved through a multi-step process commencing with commercially available starting materials. A key transformation in this synthetic route is the intramolecular Dieckmann condensation to construct the 4-oxopyrrolidine ring system.

A plausible synthetic pathway initiates from N-Boc-L-aspartic acid. The introduction of the methyl group at the C2 position can be accomplished through various established methodologies. Following the formation of the corresponding diester, an intramolecular Dieckmann condensation reaction, typically mediated by a strong base, facilitates the cyclization to the desired 4-oxopyrrolidine core.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-2-methyl-L-aspartic acid dimethyl ester

To a solution of N-Boc-2-methyl-L-aspartic acid (1.0 eq) in anhydrous methanol (0.2 M), thionyl chloride (2.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the desired dimethyl ester. The crude product may be purified by column chromatography on silica gel.

Step 2: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[1][2][3][4][5]

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous toluene (0.1 M) under an inert atmosphere, a solution of N-Boc-2-methyl-L-aspartic acid dimethyl ester (1.0 eq) in anhydrous toluene is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours. After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.[6]

Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

While a complete set of authenticated spectra for the title compound is not available in a single public source, data from closely related analogs and general spectroscopic principles allow for a reliable prediction of the expected spectral features.[2][7][8]

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~4.2-4.4 (m, 1H, CH-N), ~3.6-3.8 (m, 2H, CH₂-N), ~2.5-2.7 (m, 2H, CH₂-C=O), ~1.45 (s, 9H, C(CH₃)₃), ~1.2-1.3 (d, 3H, CH-CH₃) |

| ¹³C NMR | δ (ppm): ~208 (C=O, ketone), ~172 (C=O, carbamate), ~80 (C(CH₃)₃), ~58 (CH-N), ~50 (CH₂-N), ~45 (CH₂-C=O), ~28 (C(CH₃)₃), ~15 (CH₃) |

| IR | ν (cm⁻¹): ~2975 (C-H, alkane), ~1740 (C=O, ketone), ~1685 (C=O, carbamate) |

| MS (ESI) | m/z: [M+H]⁺ calculated for C₁₀H₁₈NO₃⁺: 200.1281, [M+Na]⁺ calculated for C₁₀H₁₇NNaO₃⁺: 222.1101 |

Experimental Workflow for Characterization

References

- 1. synarchive.com [synarchive.com]

- 2. 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate(256487-77-1) 1H NMR spectrum [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 7. rsc.org [rsc.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

Spectroscopic Analysis of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate. Due to the limited availability of public domain spectra for this specific compound, this document focuses on the spectroscopic properties of a specific stereoisomer, (2R)-tert-Butyl 2-methyl-4-oxopyrrolidine-1,2-dicarboxylate (CAS 256487-77-1) , and includes expected values based on the analysis of similar chemical structures. While complete experimental data sets are available from various commercial suppliers, this guide serves as a valuable resource for anticipating spectral features and for the development of analytical methods.

Data Presentation

The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for (2R)-tert-Butyl 2-methyl-4-oxopyrrolidine-1,2-dicarboxylate. These values are predicted based on the analysis of analogous compounds and established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.4 - 4.6 | dd | 1H | H-2 |

| ~3.8 - 4.0 | m | 2H | H-5 |

| ~2.6 - 2.8 | m | 2H | H-3 |

| ~1.45 | s | 9H | -C(CH₃)₃ |

| ~1.2 - 1.3 | d | 3H | -CH₃ (at C-2) |

Table 2: ¹³C NMR Spectroscopic Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~206 - 208 | C-4 (Ketone C=O) |

| ~172 - 174 | Ester C=O |

| ~154 - 156 | Carbamate C=O |

| ~80 - 82 | -C (CH₃)₃ |

| ~58 - 60 | C-2 |

| ~52 - 54 | C-5 |

| ~40 - 42 | C-3 |

| ~28 | -C(C H₃)₃ |

| ~15 - 17 | -C H₃ (at C-2) |

Table 3: IR Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium-Strong | C-H stretch (alkane) |

| ~1750 | Strong | C=O stretch (ketone) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1160 | Strong | C-O stretch (ester/carbamate) |

Table 4: Mass Spectrometry Data (Expected)

| m/z | Assignment |

| 199.13 | [M]⁺ (Molecular Ion) |

| 144.08 | [M - C₄H₉O]⁺ |

| 100.07 | [M - C₅H₉O₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are to be acquired on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : Proton NMR spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used between pulses.

-

¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectra are to be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For a solid sample, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are to be acquired using a mass spectrometer, typically with electrospray ionization (ESI) or electron impact (EI) sources.

-

Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the sensitivity of the instrument.

-

Ionization and Analysis : The sample solution is introduced into the ion source. For ESI, the sample is sprayed into the source at a high voltage to generate charged droplets, from which ions are desorbed. For EI, the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Chemical properties and reactivity of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate. This chiral intermediate is a valuable building block in medicinal chemistry, particularly in the synthesis of complex molecules targeting the central nervous system.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrrolidinone core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, and a methyl group is substituted at the 2-position. The presence of a ketone at the 4-position and a chiral center at the 2-position makes it a versatile synthon for introducing stereochemical complexity.

It is important to distinguish this compound (Molecular Formula: C₁₀H₁₇NO₃) from the structurally related but distinct compound, 1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (Molecular Formula: C₁₁H₁₇NO₅), which contains a methyl ester at the 2-position instead of a methyl group. This guide focuses on the former.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| CAS Number | 1027775-28-5 ((R)-isomer) | [1] |

| Physical Form | Solid / Powder | [2] |

| Boiling Point | 279.9 ± 33.0 °C (Predicted) | [1] |

| Density | 1.086 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [1][3] |

Spectroscopic Data

-

¹H NMR : Expected signals would include a singlet for the tert-butyl group (~1.4 ppm), signals for the methyl group at C2, and multiplets for the diastereotopic protons on the pyrrolidine ring.

-

¹³C NMR : Carbonyl signals for the ketone (~200-210 ppm) and the Boc-carbamate (~155 ppm) would be prominent. Aliphatic signals for the pyrrolidine ring carbons, the methyl group, and the tert-butyl group would also be present.

-

Mass Spectrometry (MS) : The expected molecular ion peak [M+H]⁺ would be observed at m/z 190.13, corresponding to the protonated molecule after the loss of the Boc group, or at m/z 200.12 for the full protonated molecule.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three main functional groups: the Boc-protected amine, the ketone, and the protons alpha to the ketone.

-

Boc Group Reactivity : The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free secondary amine. This deprotection is a cornerstone of its use in iterative synthesis.

-

Ketone Reactivity : The ketone at C4 is a versatile handle for further functionalization. It can undergo:

-

Reduction : To form the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This creates a new stereocenter.

-

Reductive Amination : Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.

-

Wittig Reaction : To convert the carbonyl into an alkene.

-

Grignard/Organolithium Addition : To form tertiary alcohols.

-

-

Enolate Chemistry : The protons at the C3 and C5 positions, adjacent to the ketone, can be removed by a suitable base to form an enolate, allowing for alkylation or other electrophilic additions at these positions.

Caption: Reactivity map showing key transformations of the title compound.

Experimental Protocols

Detailed experimental procedures are critical for reproducible results. The following are representative protocols for common transformations.

Protocol 1: Boc Deprotection

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

-

Cool the solution to 0°C in an ice bath.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the mixture in vacuo.

-

The resulting residue can be purified or used directly after neutralization with a suitable base (e.g., saturated NaHCO₃ solution).

Protocol 2: Ketone Reduction

-

Dissolve this compound (1.0 eq) in methanol (MeOH, approx. 0.1 M).

-

Cool the solution to 0°C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the gas evolution.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water or acetone.

-

Concentrate the mixture to remove methanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography.

Applications in Drug Discovery

This molecule is primarily used as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its rigid pyrrolidine scaffold is a common feature in many biologically active compounds. The ability to selectively modify the structure at the C4 position and deprotect the nitrogen for further elaboration makes it highly valuable. It is particularly noted for its use in constructing nootropic drugs and other agents targeting the central nervous system.[1]

The typical workflow in a drug discovery program involves incorporating this scaffold into a larger molecule through a multi-step synthesis, often involving peptide couplings or other bond-forming reactions after the Boc group has been removed.

Caption: General synthetic workflow using the intermediate in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The compound is associated with the following hazards based on data for similar structures:

-

Hazard Statements :

-

Precautionary Measures :

For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.[2]

References

- 1. (R)-tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate [myskinrecipes.com]

- 2. tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | 790667-49-1 [sigmaaldrich.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate(256487-77-1) 1H NMR spectrum [chemicalbook.com]

- 5. 256487-77-1|(R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 6. tert-Butyl (2S,4S)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S | CID 58516805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 11593804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. file.bldpharm.com [file.bldpharm.com]

Chiral Pyrrolidine Building Blocks: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its rigid, five-membered structure, combined with the potential for multiple stereocenters, makes it an invaluable building block for creating structurally complex and biologically active molecules with precise three-dimensional orientations. This technical guide provides an in-depth exploration of the discovery and synthetic history of chiral pyrrolidine building blocks, tracing their evolution from natural sources to the forefront of modern asymmetric catalysis. It details key synthetic methodologies, presents comparative quantitative data, and offers representative experimental protocols for their preparation.

Discovery and the Dawn of the Chiral Pool

The story of chiral pyrrolidines begins with nature. The proteinogenic amino acid L-proline, with its inherent (S)-chirality, is a foundational building block that has been extensively utilized in synthesis.[2][3] Early synthetic efforts relied heavily on this "chiral pool" approach, where readily available, enantiomerically pure natural products like L-proline and its derivative, L-hydroxyproline, serve as versatile starting materials.[4][5] This strategy allows for the direct incorporation of a stereocenter, which can then be elaborated to construct more complex targets.[6] A prime example is the reduction of L-proline to (S)-prolinol, a widely used intermediate in the synthesis of numerous drugs, including the erectile dysfunction medication Avanafil.[5][7][8] The pyrrolidine core is also central to the structure of many alkaloids, such as nicotine and hygrine, which have a wide range of biological activities.[5]

The Revolution in Asymmetric Synthesis

While the chiral pool remains a cornerstone of pyrrolidine synthesis, the last few decades have witnessed a revolution in asymmetric methods that allow for the construction of chiral pyrrolidines from achiral or racemic precursors. These advances have been driven by the development of powerful catalytic systems that can induce high levels of stereoselectivity.

Organocatalysis: Proline Takes Center Stage

A paradigm shift occurred with the advent of organocatalysis, where small organic molecules are used to catalyze asymmetric transformations.[9] Proline itself was found to be a remarkably effective catalyst. The seminal Hajos–Parrish–Eder–Sauer–Wiechert reaction, first reported in the 1970s, demonstrated that catalytic amounts of (S)-proline could mediate an intramolecular aldol reaction to produce a chiral bicyclic ketol with high enantiomeric excess (ee).[10][11][12][13] This discovery, initially underappreciated, was revitalized in 2000 when List and Barbas showed that proline could also catalyze intermolecular aldol reactions.[12][14]

The mechanism of proline catalysis typically involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor, which then reacts with an electrophile. The catalyst's chiral environment directs the approach of the electrophile, controlling the stereochemical outcome of the reaction.[10] This concept has been expanded to a vast array of transformations, including Mannich reactions and Michael additions, making it a workhorse in modern organic synthesis.[15]

Transition Metal Catalysis: The Power of Cycloadditions

Another powerful strategy for constructing the pyrrolidine ring is the [3+2] dipolar cycloaddition reaction.[16] This method involves the reaction of a three-atom component (the 1,3-dipole, often an azomethine ylide) with a two-atom component (the dipolarophile, typically an alkene). The development of chiral transition metal catalysts, often employing silver or zinc complexes, has enabled these reactions to be performed with exceptional levels of diastereo- and enantioselectivity.[2][17][18] This approach is highly convergent and atom-economical, allowing for the rapid assembly of complex, polysubstituted pyrrolidines from simple precursors.[19] The reaction generates up to four new stereocenters in a single step, offering a highly efficient route to stereochemically rich scaffolds.[17]

Data Presentation: Comparative Synthesis Results

The efficacy of modern asymmetric methods is best illustrated through quantitative data. The following tables summarize representative results for two key transformations: the proline-derivative-catalyzed aldol reaction and the metal-catalyzed asymmetric [3+2] cycloaddition.

Table 1: Performance of L-Prolinamide Catalysts in the Asymmetric Aldol Reaction (Reaction of p-nitrobenzaldehyde and acetone)

| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |

| L-Proline | 10 | 48 | 6 | 70 | [20] |

| Prolinamide 3a | 10 | 24 | 92 | 72 | [20] |

| Prolinamide 3d | 10 | 24 | 95 | 83 | [20] |

| Prolinamide 3h | 10 | 24 | 95 | 88 | [20] |

| Prolinamide 3h | 10 | 72 | 66 | 93 | [20] |

Data sourced from a study on L-prolinamide derivatives as catalysts.[20] The results show that modifying the proline structure can significantly enhance both catalytic activity and enantioselectivity compared to the parent amino acid.

Table 2: Optimization of Asymmetric [3+2] Cycloaddition (Reaction of N-tert-butanesulfinyl imine and α-imino ester)

| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | dr | Reference |

| Cu(OTf)₂ | 20 | 24 | 90 | >95:5 | [17] |

| Zn(OTf)₂ | 20 | 24 | 70 | 91:9 | [17] |

| AgOAc | 20 | 24 | >98 | >95:5 | [17] |

| Ag₂CO₃ | 20 | 24 | >98 | >95:5 | [17] |

| Ag₂CO₃ | 10 | 24 | >98 | >95:5 | [17] |

Data from an optimization study for the diastereoselective synthesis of densely substituted pyrrolidines.[17] Silver(I) carbonate emerged as the optimal catalyst, providing quantitative conversion and high diastereoselectivity.

Application in Drug Discovery: Vildagliptin and the DPP-4 Pathway

The impact of chiral pyrrolidine building blocks is profoundly felt in drug development. A prominent example is Vildagliptin, an oral anti-hyperglycemic agent used to treat type 2 diabetes mellitus.[14] Vildagliptin features a chiral cyanopyrrolidine moiety, which is crucial for its biological activity.

Vildagliptin functions as a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut following food intake and play a key role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release from the pancreas. By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, thereby enhancing the body's natural glucose-dependent mechanisms for controlling blood sugar.[4] This targeted mechanism of action improves glycemic control while carrying a low risk of hypoglycemia.[5]

Experimental Protocols

This section provides detailed, representative methodologies for key synthetic transformations discussed in this guide.

Protocol 1: Synthesis of (S)-Prolinol via Reduction of L-Proline

This procedure outlines the reduction of the carboxylic acid of L-proline to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[7]

Materials:

-

L-Proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with LiAlH₄ (e.g., 10 g, 0.26 mol) and 150 mL of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of L-Proline: A solution of L-proline (e.g., 10 g, 0.087 mol) in 100 mL of anhydrous THF is prepared. This solution is added dropwise to the stirred suspension of LiAlH₄ in THF at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux and stirred for 4-6 hours until the reaction is complete (monitored by TLC).

-

Quenching: The flask is cooled in an ice bath. The reaction is cautiously quenched by the slow, dropwise addition of water (e.g., 10 mL), followed by 15% aqueous NaOH solution (e.g., 10 mL), and finally more water (e.g., 30 mL). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

Filtration and Extraction: The resulting white precipitate is filtered off and washed thoroughly with THF and diethyl ether. The combined organic filtrates are collected.

-

Drying and Concentration: The organic solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (S)-prolinol.

-

Purification: The product can be further purified by vacuum distillation to afford pure (S)-prolinol as a liquid.[8]

Protocol 2: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is a representative example of a transition metal-catalyzed 1,3-dipolar cycloaddition to form a highly substituted chiral pyrrolidine.[17]

Materials:

-

Chiral N-sulfinylimine (dipolarophile)

-

α-Imino ester (azomethine ylide precursor)

-

Silver(I) carbonate (Ag₂CO₃) (catalyst)

-

Anhydrous toluene

-

Schlenk flask or sealed vial, magnetic stirrer

Procedure:

-

Setup: To a dry Schlenk flask or vial under an inert atmosphere, add the chiral N-sulfinylimine (e.g., 0.1 mmol, 1.0 equiv) and the α-imino ester (e.g., 0.2 mmol, 2.0 equiv).

-

Catalyst Addition: Add silver(I) carbonate (Ag₂CO₃) (e.g., 0.01 mmol, 10 mol%).

-

Solvent and Reaction: Add anhydrous toluene (e.g., 0.25 mL to achieve 0.4 M concentration). The reaction vessel is sealed and the mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ¹H NMR analysis of aliquots. The reaction is typically stirred for 24-48 hours.

-

Workup: Upon completion, the reaction mixture is directly loaded onto a silica gel column.

-

Purification: The crude product is purified by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired chiral pyrrolidine product. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR and chiral HPLC analysis, respectively.

Conclusion

Chiral pyrrolidine building blocks have transitioned from valuable synthons derived from nature's chiral pool to key targets of cutting-edge asymmetric catalysis. The development of robust and highly selective organocatalytic and transition metal-catalyzed methods has dramatically expanded the synthetic toolbox, enabling chemists to access an unprecedented diversity of stereochemically complex pyrrolidine structures. These advancements continue to fuel innovation in drug discovery, providing the essential molecular architecture for the next generation of therapeutic agents. The continued refinement of these synthetic strategies promises to further solidify the role of the chiral pyrrolidine as a truly indispensable scaffold in chemical science.

References

- 1. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. amberlife.net [amberlife.net]

- 6. harvest.usask.ca [harvest.usask.ca]

- 7. Collection - Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine: Concise Synthesis of L-733,060 - Organic Letters - Figshare [acs.figshare.com]

- 8. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jicrcr.com [jicrcr.com]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 20. openaccessjournals.com [openaccessjournals.com]

Quantum Chemical Insights into 4-Oxopyrrolidine Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The 4-oxopyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and antiepileptic properties. Understanding the electronic structure, reactivity, and spectroscopic properties of these derivatives is paramount for rational drug design and development. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to elucidate these properties at the molecular level, providing valuable insights that complement experimental studies. This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to 4-oxopyrrolidine derivatives, intended for researchers, scientists, and drug development professionals.

Core Computational Methodologies: Unveiling Molecular Properties

Quantum chemical calculations offer a theoretical framework to predict a wide range of molecular properties that govern the behavior of 4-oxopyrrolidine derivatives. The primary method employed is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy.

A typical computational workflow for analyzing 4-oxopyrrolidine derivatives is depicted below:

Caption: Workflow for Quantum Chemical Calculations.

Key Computational Parameters:

-

Software: Gaussian 09 is a widely used software package for these calculations.[1][2]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for DFT calculations as it provides reliable results for organic molecules.[3]

-

Basis Set: The 6-31G(d,p) and 6-311++G(d,p) basis sets are commonly employed to describe the atomic orbitals of the system.[3][4]

Data Presentation: Quantitative Insights into Molecular Structure and Reactivity

Quantum chemical calculations yield a wealth of quantitative data that can be systematically organized for comparative analysis.

Table 1: Calculated Geometric Parameters for a Representative 4-Oxopyrrolidine Derivative

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) | Experimental (X-ray) Value |

| Bond Length (Å) | C=O | 1.215 | 1.210 |

| C-N | 1.378 | 1.375 | |

| C-C (ring) | 1.530 - 1.545 | 1.528 - 1.542 | |

| Bond Angle (°) | O=C-C | 125.8 | 125.5 |

| C-N-C | 112.3 | 112.1 |

Note: The values presented are hypothetical and for illustrative purposes. Actual values would be obtained from specific calculations on a given derivative.

Table 2: Calculated Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Typical Value Range | Significance in Drug Design |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5 to -7 eV | Indicates electron-donating ability; related to reactivity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1 to -3 eV | Indicates electron-accepting ability; related to reactivity. |

| HOMO-LUMO Energy Gap | ΔE | 3 to 5 eV | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | µ | 2 to 5 Debye | Influences solubility and binding interactions. |

| Mulliken Atomic Charges | q | -0.5 to +0.5 | Identifies electron-rich and electron-poor regions, indicating potential sites for electrostatic interactions. |

| Molecular Electrostatic Potential | MEP | Varies | Maps the electrostatic potential onto the electron density surface, visually identifying sites for nucleophilic and electrophilic attack. |

Experimental Protocols: Bridging Theory and Practice

The validation and application of computational predictions rely on robust experimental data. Detailed methodologies for the synthesis, characterization, and biological evaluation of 4-oxopyrrolidine derivatives are crucial.

Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives[5]

A common synthetic route involves the reaction of N-(4-aminophenyl)acetamide with itaconic acid in water at reflux to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. This initial compound can then be further modified. For example, the synthesis of hydrazones can be achieved by reacting the corresponding carbohydrazide with various aldehydes or ketones in methanol at 60–70 °C.[5]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets. Characteristic peaks for 4-oxopyrrolidine derivatives include C=O stretching vibrations (around 1700 cm⁻¹) and N-H or C-N stretching vibrations.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in solvents like DMSO-d₆. The chemical shifts provide detailed information about the molecular structure. The gauge-independent atomic orbital (GIAO) method can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data for structure confirmation.[3][4]

In Vitro Anticancer Activity Assay (MTT Assay)[6][7]

-

Cell Culture: Human cancer cell lines (e.g., A549 lung adenocarcinoma, MCF-7 breast cancer) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized 4-oxopyrrolidine derivatives for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

In Vitro Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)[8]

-

Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.

-

Broth Microdilution Method: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the bacterial strain.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways and Logical Relationships

The interplay between molecular properties and biological activity can be visualized to provide a clearer understanding of the structure-activity relationship (SAR).

Caption: Structure-Activity Relationship Pathway.

This diagram illustrates how specific quantum chemical properties of 4-oxopyrrolidine derivatives can influence their interaction with a biological target, leading to the modulation of a cellular signaling pathway and ultimately resulting in a desired therapeutic effect, such as cancer cell death.

Quantum chemical calculations, particularly DFT, provide a powerful and insightful approach to understanding the structure, reactivity, and spectroscopic properties of 4-oxopyrrolidine derivatives. By integrating these computational predictions with robust experimental data from synthesis, characterization, and biological assays, researchers can accelerate the drug discovery and development process. This technical guide serves as a foundational resource for professionals in the field, enabling a more rational and efficient design of novel therapeutic agents based on the versatile 4-oxopyrrolidine scaffold.

References

- 1. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

X-ray Crystal Structure of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate: A Technical Guide to a Representative Analog

Disclaimer: As of December 2025, a publicly available, experimentally determined X-ray crystal structure for tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate has not been deposited in the Cambridge Structural Database (CSD) or found in peer-reviewed scientific literature. This guide, therefore, presents a comprehensive overview based on a closely related analog, (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate , for which crystallographic data is available. This information is supplemented with established, general protocols for the synthesis, crystallization, and X-ray diffraction analysis of similar N-Boc protected pyrrolidine derivatives, providing a valuable resource for researchers, scientists, and drug development professionals.

Crystallographic Data of a Representative Analog

The following tables summarize the crystallographic data for (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate , a structural analog of the target compound. This data serves as a valuable reference for understanding the expected crystallographic parameters of similar pyrrolidine derivatives.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₁H₁₉NO₅ |

| Formula Weight | 245.28 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.0333(2) Å |

| b | 12.3843(4) Å |

| c | 17.1359(6) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1280.19(8) ų |

| Z | 4 |

| Density (calculated) | 1.271 Mg/m³ |

| Absorption Coefficient | 0.833 mm⁻¹ |

| F(000) | 528 |

| Data Collection | |

| Diffractometer | Bruker APEX-II CCD |

| Radiation Source | CuKα |

| Theta range for data collection | 5.14 to 72.48° |

| Index ranges | -7<=h<=7, -15<=k<=15, -20<=l<=21 |

| Reflections collected | 10074 |

| Independent reflections | 2496 [R(int) = 0.0284] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2496 / 0 / 159 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0307, wR2 = 0.0784 |

| R indices (all data) | R1 = 0.0313, wR2 = 0.0792 |

| Absolute structure parameter | 0.0(2) |

| Largest diff. peak and hole | 0.171 and -0.165 e.Å⁻³ |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of N-Boc protected 4-oxopyrrolidine derivatives. These protocols are based on established methodologies for similar compounds.

Synthesis of N-Boc-4-oxopyrrolidine Esters

A common route to synthesize compounds like this compound involves the oxidation of a corresponding hydroxyproline derivative.

General Synthesis Protocol:

-

Starting Material: Begin with a suitable N-Boc protected hydroxyproline methyl ester, such as N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Oxidation: Dissolve the starting material in a suitable organic solvent (e.g., dichloromethane). Add an oxidizing agent, such as Dess-Martin periodinane (DMP) or a Swern oxidation cocktail, portion-wise at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with an appropriate reagent (e.g., a saturated solution of sodium thiosulfate for DMP oxidation). Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-Boc-4-oxopyrrolidine ester.

Crystallization of Pyrrolidine Derivatives

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis. Slow evaporation or cooling crystallization are common techniques.

General Crystallization Protocol:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent in which it is soluble (e.g., ethyl acetate, methanol, or acetone).

-

Inducing Crystallization:

-

Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place the vial containing the solution inside a larger sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

-

Slow Cooling: If the compound is significantly more soluble in a solvent at a higher temperature, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold anti-solvent and allow them to air dry.

Single-Crystal X-ray Diffraction Analysis

The following outlines the standard procedure for determining the crystal structure of a small organic molecule.[1][2][3][4]

Methodology:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[1][2] The crystal is rotated through a series of angles, and a large number of diffraction images are recorded.

-

Data Reduction: The collected images are processed to determine the intensities and positions of the diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: The corrected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. This provides an initial model of the atomic positions. The structural model is then refined using full-matrix least-squares methods to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the general workflow from the synthesis of a hypothetical N-Boc protected 4-oxopyrrolidine derivative to its structural elucidation by X-ray crystallography.

References

The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its significance as a versatile building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold, detailing its diverse biological activities, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Synthetic Versatility

The pyrrolidine scaffold imparts several advantageous physicochemical properties to drug candidates. Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] The presence of a nitrogen atom can enhance aqueous solubility and provide a key site for hydrogen bonding, crucial for molecular recognition.[2]

The synthesis of pyrrolidine-containing molecules is highly versatile. Common strategies include the functionalization of pre-existing pyrrolidine rings, such as those derived from the chiral pool of proline and hydroxyproline, or the de novo construction of the ring system through various cyclization reactions.[3] One of the most powerful methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene.[4][5]

Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, targeting a wide spectrum of diseases. This versatility has led to their development as anticancer, anticonvulsant, enzyme inhibitory, and antimicrobial agents.

Anticancer Activity

A significant number of pyrrolidine derivatives have been investigated for their potential as anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of cell signaling pathways, and induction of apoptosis.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3'-oxindoles] | HCT-116 | 8.5 - 15.2 | [6] |

| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 - 5.8 | [6] |

| Pyrrolidinone-hydrazone | PPC-1 | 10.4 | [6] |

| Pyrrolidinone-hydrazone | IGR39 | 2.5 | [6] |

| Thiophene-containing Pyrrolidine | MCF-7 | 17 - 28 | [2] |

| Thiophene-containing Pyrrolidine | HeLa | 19 - 30 | [2] |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Various Cancer Lines | 29 - 59 | [7] |

Enzyme Inhibition

The pyrrolidine scaffold is a key feature in the design of potent and selective enzyme inhibitors for various therapeutic targets.

Table 2: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |

| Pyrrolidine Sulfonamide | GlyT1 | 1 | - | [2] |

| Spiropyrrolidine Oxindole | MDM2/GPX4 | 240 | - | [8] |

| Polyhydroxylated Pyrrolidine | α-Glucosidase | - | - | [8] |

| Pyrrolidine-based Benzenesulfonamide | Acetylcholinesterase | 22.34 - 27.21 | - | [8] |

| Pyrrolidine-based Benzenesulfonamide | Carbonic Anhydrase I | 17.61 | - | [8] |

| Pyrrolidine-based Benzenesulfonamide | Carbonic Anhydrase II | 5.14 | - | [8] |

| Pyrrolidine Sulfonamide | DPP-IV | - | 11.32 | [8] |

| Pyrrolo[2,3-d]pyrimidine Derivative | EGFR | - | 0.079 | [7] |

| Pyrrolo[2,3-d]pyrimidine Derivative | Her2 | - | 0.040 | [7] |

| Pyrrolo[2,3-d]pyrimidine Derivative | VEGFR2 | - | 0.136 | [7] |

| Pyrrolo[2,3-d]pyrimidine Derivative | CDK2 | - | 0.204 | [7] |

Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione have shown significant promise as anticonvulsant agents in various preclinical models of epilepsy.

Table 3: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound Derivative | Test Model | ED50 (mg/kg) | Reference |

| Pyrrolidine-2,5-dione-acetamide | MES | 80.38 | [2] |

| Pyrrolidine-2,5-dione-acetamide | 6 Hz | 108.80 | [2] |

| N-Mannich Base of 3-methylpyrrolidine-2,5-dione | MES | 16.13 - 46.07 | [9] |

| N-Mannich Base of 3-methylpyrrolidine-2,5-dione | s.c.PTZ | 128.8 - 134.0 | [9] |

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | MES (rats) | 69.89 | [10] |

MES: Maximal Electroshock Seizure test; s.c.PTZ: subcutaneous Pentylenetetrazole seizure test.

Antimicrobial Activity

Pyrrolidine-containing compounds have been developed as potent agents against a range of bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzoylaminocarbothioyl Pyrrolidine | Candida krusei | 25 | [11] |

| Benzoylaminocarbothioyl Pyrrolidine | Various Fungi | 50 - 100 | [11] |

| Benzoylaminocarbothioyl Pyrrolidine | Gram-positive & Gram-negative bacteria | 100 - 400 | [11] |

| Spiropyrrolidine Derivative | Staphylococcus aureus | 3.9 | [12] |

| Spiropyrrolidine Derivative | Micrococcus luteus | 31.5 - 62.5 | [12] |

| 1,2,4-Oxadiazole Pyrrolidine | E. coli DNA gyrase | - (IC50 = 120 - 270 nM) | [8] |

| Imidazolyl Pyrrole | Gram-positive bacteria | - | [13] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolidine derivatives are mediated through their interaction with specific cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.

CXCR4 Signaling Pathway in Cancer Metastasis

The chemokine receptor CXCR4 plays a critical role in cancer metastasis. Pyrrolidine-based antagonists of CXCR4 can inhibit the binding of its ligand, CXCL12, thereby blocking downstream signaling pathways involved in cell migration and invasion.

Caption: CXCR4 Signaling Pathway and its inhibition by a pyrrolidine antagonist.

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Enzyme Inhibition Assay: Dipeptidyl Peptidase-IV (DPP-IV)

This protocol describes a general method for determining the inhibitory activity of pyrrolidine derivatives against the DPP-IV enzyme using a fluorometric assay.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (Aminomethylcoumarin), which is cleaved by DPP-IV to release the highly fluorescent AMC. The rate of fluorescence increase is proportional to the enzyme activity. Inhibitors will reduce the rate of this reaction.

Procedure:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), DPP-IV enzyme solution, and the fluorogenic substrate Gly-Pro-AMC. Prepare a stock solution of the pyrrolidine inhibitor in DMSO and create serial dilutions.

-

Assay Setup (in a 96-well black plate):

-

Blank wells: Assay buffer and substrate.

-

Control wells (100% enzyme activity): Assay buffer, DPP-IV enzyme, and vehicle (DMSO).

-

Test wells: Assay buffer, DPP-IV enzyme, and various concentrations of the pyrrolidine inhibitor.

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the initial reaction velocities (slopes of the fluorescence curves). Determine the percentage of inhibition for each inhibitor concentration relative to the control and calculate the IC50 value.[14]

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of the test bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after a defined incubation period.

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution: Prepare serial two-fold dilutions of the pyrrolidine compound in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

Visualizing Workflows and Relationships

Graphical representations are invaluable for understanding complex processes and relationships in medicinal chemistry research.

Experimental Workflow for Antibacterial Screening

Caption: A typical experimental workflow for antibacterial screening of novel compounds.

General Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition

Caption: General scheme for the synthesis of pyrrolidines via 1,3-dipolar cycloaddition.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile framework in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a wide range of biologically active compounds with therapeutic potential across numerous disease areas. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine derivatives will undoubtedly lead to the discovery of new and improved medicines in the future. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 9. CXCL12/CXCR4 signal transduction in diseases and its molecular approaches in targeted-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

- 14. content.abcam.com [content.abcam.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 4-Oxopyrrolidine Esters

For Researchers, Scientists, and Drug Development Professionals

The 4-oxopyrrolidine ring system, particularly when functionalized with an ester group, represents a privileged scaffold in medicinal chemistry and organic synthesis. Its inherent structural features, including a ketone, a secondary or tertiary amine, and an ester, provide multiple points for chemical modification, allowing for the creation of diverse molecular architectures with a wide range of biological activities. This technical guide delves into the core reaction mechanisms associated with 4-oxopyrrolidine esters, offering a comprehensive resource for researchers in drug discovery and development.

Synthesis of the 4-Oxopyrrolidine Ester Core

The construction of the 4-oxopyrrolidine ester framework can be achieved through several key synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemical outcome.

Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. For the synthesis of 4-oxopyrrolidine-3-carboxylates, this typically involves the cyclization of an N-substituted iminodiacetate derivative. The reaction is base-catalyzed, with common bases including sodium ethoxide, sodium hydride, and potassium tert-butoxide.

The mechanism proceeds through the formation of an enolate at one of the α-carbons, which then attacks the other ester carbonyl group to form a five-membered ring. Subsequent elimination of an alkoxide and protonation upon workup yields the 4-oxopyrrolidine-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 1-Benzyl-4-oxopyrrolidine-3-carboxylate [1]

To a solution of diethyl N-benzyliminodiacetate (1.0 eq) in anhydrous toluene, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise under an inert atmosphere. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature | Yield |

| Diethyl N-benzyliminodiacetate | 1.0 eq | 4-6 h | Reflux | 70-80% |

| Sodium Hydride (60%) | 1.2 eq | |||

| Anhydrous Toluene | - |

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic method for the formation of pyrrole and pyrrolidinone rings. To generate a 4-oxopyrrolidine ester, a γ-amino-β-ketoester can be cyclized under acidic or thermal conditions. The starting γ-amino-β-ketoester can be prepared through various routes, including the Michael addition of an amine to an appropriate α,β-unsaturated carbonyl compound.

The mechanism involves the formation of an enamine or imine intermediate, followed by intramolecular nucleophilic attack of the amine onto the ketone carbonyl, and subsequent dehydration to furnish the pyrrolidinone ring.

Experimental Protocol: General Procedure for Paal-Knorr Pyrrolidinone Synthesis [2][3][4]

A solution of the γ-amino-β-ketoester (1.0 eq) in a suitable solvent such as ethanol or acetic acid is heated to reflux. A catalytic amount of acid (e.g., HCl, p-toluenesulfonic acid) can be added to facilitate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.

| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature | Yield |

| γ-Amino-β-ketoester | 1.0 eq | 2-24 h | Reflux | 60-90% |

| Solvent (e.g., Ethanol, Acetic Acid) | - | |||

| Acid Catalyst (optional) | 0.1 eq |

Fundamental Reaction Mechanisms

The 4-oxopyrrolidine ester scaffold exhibits a rich reactivity profile, allowing for diverse functionalization.

Reactions at the C4-Carbonyl Group

The ketone functionality at the C4 position is a key site for various transformations.

The C4-ketone can be stereoselectively reduced to the corresponding alcohol using various reducing agents. The choice of reagent can influence the diastereoselectivity of the reduction.

Experimental Protocol: Reduction of Ethyl 1-Benzyl-4-oxopyrrolidine-3-carboxylate with NaBH₄

To a solution of ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) in portions. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature | Yield | Diastereomeric Ratio |

| 4-Oxopyrrolidine Ester | 1.0 eq | 3 h | 0 °C to RT | 85-95% | Varies with substrate |

| Sodium Borohydride | 1.5 eq | ||||

| Methanol | - |

The C4-carbonyl can undergo reductive amination to introduce a nitrogen-containing substituent. This typically involves the in-situ formation of an imine or enamine with a primary or secondary amine, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol: General Procedure for Reductive Amination [5][6][7][8][9][10]

To a solution of the 4-oxopyrrolidine ester (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent like methanol or dichloroethane, a catalytic amount of acetic acid is added. The mixture is stirred for 1-2 hours at room temperature. Then, sodium cyanoborohydride (1.5 eq) is added in portions, and the reaction is stirred for an additional 12-24 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature | Yield |

| 4-Oxopyrrolidine Ester | 1.0 eq | 13-26 h | Room Temperature | 60-85% |

| Amine | 1.2 eq | |||

| Sodium Cyanoborohydride | 1.5 eq | |||

| Solvent (e.g., Methanol) | - | |||

| Acetic Acid | Catalytic |

The Wittig reaction provides a means to convert the C4-carbonyl into an exocyclic double bond. This involves the reaction with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or unstabilized) will influence the stereoselectivity of the resulting alkene.

Reactions Involving the Ester Functionality

The ester group offers another handle for chemical modification.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis using a base like lithium hydroxide or sodium hydroxide is common.

Direct conversion of the ester to an amide can be achieved by heating with an amine, often in the presence of a catalyst. This aminolysis reaction is a straightforward way to introduce further diversity.[11]

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. This transformation provides access to 4-oxo- (or 4-hydroxy-) pyrrolidinyl methanol derivatives.

Spectroscopic Data of Representative 4-Oxopyrrolidine Esters

The structural characterization of 4-oxopyrrolidine esters relies heavily on spectroscopic techniques.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate [12] | 7.35-7.25 (m, 5H), 4.20 (q, 2H), 3.70 (s, 2H), 3.55 (t, 2H), 2.70 (t, 2H), 1.30 (t, 3H) | 206.5 (C=O, C4), 170.1 (C=O, ester), 137.5 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 127.6 (Ar-CH), 61.2 (OCH₂), 57.8 (CH₂), 54.5 (CH₂), 48.9 (CH), 14.2 (CH₃) | 1745 (C=O, ester), 1720 (C=O, ketone), 1200 (C-O) | 247.12 (M⁺) |

| (S)-1-Boc-4-oxopyrrolidine-2-carboxylic acid methyl ester | 4.60 (dd, 1H), 4.0-3.8 (m, 2H), 3.75 (s, 3H), 3.1-2.9 (m, 2H), 1.45 (s, 9H) | 206.0 (C=O, C4), 171.5 (C=O, ester), 154.0 (C=O, Boc), 81.0 (C(CH₃)₃), 58.0 (CH), 52.5 (OCH₃), 45.0 (CH₂), 38.0 (CH₂), 28.3 (CH₃) | 1750 (C=O, ester), 1725 (C=O, ketone), 1690 (C=O, carbamate) | 243.11 (M⁺) |

Applications in Drug Development

The 4-oxopyrrolidine ester scaffold is a valuable building block in the design of novel therapeutic agents due to its conformational rigidity and the ability to project substituents in well-defined spatial orientations.

-

Enzyme Inhibitors: The constrained nature of the pyrrolidine ring can mimic the transition state of enzymatic reactions, making these compounds promising candidates for enzyme inhibitors. For instance, derivatives have been explored as inhibitors of MurA, a key enzyme in bacterial cell wall biosynthesis.[13]

-

Antiviral Agents: The pyrrolidine core is present in numerous antiviral drugs. The 4-oxo functionality provides a handle to introduce pharmacophoric groups that can interact with viral proteins.

-

Anticancer and Antimicrobial Agents: A variety of 5-oxopyrrolidine derivatives have shown promising anticancer and antimicrobial activities.[14][15] The 4-oxo analogues are also being actively investigated in this area.

The synthetic versatility of 4-oxopyrrolidine esters, coupled with their favorable physicochemical properties, ensures their continued importance in the quest for new and effective medicines. This guide provides a foundational understanding of their chemistry, empowering researchers to leverage this scaffold in their drug discovery endeavors.

References

- 1. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. benchchem.com [benchchem.com]

- 5. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C14H17NO3 | CID 274831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Pharmaceutical Intermediates Using tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral pyrrolidine scaffolds are integral components of numerous pharmaceutical agents, playing a crucial role in their therapeutic efficacy. The asymmetric synthesis of these structures is of paramount importance in drug discovery and development. This document provides detailed application notes and protocols for the asymmetric synthesis of a key pharmaceutical intermediate, (2S,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate, starting from tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate. This chiral hydroxy-pyrrolidine derivative is a versatile building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents. The stereoselective reduction of the ketone functionality is the critical step in achieving the desired enantiopurity of the intermediate.

Core Application: Stereoselective Reduction to a Chiral Hydroxypyrrolidine Intermediate

The central transformation described herein is the asymmetric reduction of the prochiral ketone, this compound, to the corresponding chiral alcohol, (2S,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate. This enantiomerically enriched intermediate serves as a valuable precursor for the synthesis of more complex pharmaceutical ingredients where the stereochemistry of the pyrrolidine ring is critical for biological activity.

Experimental Workflow

The overall experimental workflow for the asymmetric reduction is depicted below. This process involves the preparation of the reaction mixture, the catalytic asymmetric reduction, and subsequent purification of the desired chiral alcohol.

Caption: A streamlined workflow for the asymmetric synthesis of the chiral hydroxypyrrolidine intermediate.

Experimental Protocols

The following protocol details the methodology for the asymmetric reduction of this compound.

Protocol 1: Asymmetric Reduction using a Chiral Borane Catalyst

This protocol is a representative method for the stereoselective reduction of the ketone.

Materials:

-

This compound

-

(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -20 °C in a suitable cooling bath.

-

Slowly add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the reaction mixture.

-

To this mixture, add borane-dimethyl sulfide complex (1.0 eq) dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed -15 °C.

-

Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (2S,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate.

Data Presentation